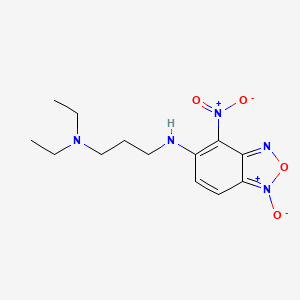

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide

CAS No.: 65427-78-3

Cat. No.: VC18456418

Molecular Formula: C13H19N5O4

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65427-78-3 |

|---|---|

| Molecular Formula | C13H19N5O4 |

| Molecular Weight | 309.32 g/mol |

| IUPAC Name | N',N'-diethyl-N-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11-12(13(10)17(19)20)15-22-18(11)21/h6-7,14H,3-5,8-9H2,1-2H3 |

| Standard InChI Key | RKSSOOANULPKNP-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCCNC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Composition

Core Benzofurazan Framework

The benzofurazan system consists of a benzene ring fused to a furazan (1,2,5-oxadiazole) moiety, which is further oxidized to the 1-oxide form. This configuration introduces significant electron-withdrawing effects, stabilizing the aromatic system while enhancing electrophilic reactivity at specific positions . The 1-oxide group contributes to the compound’s polarity, as evidenced by its topological polar surface area of 113 Ų , which influences solubility and intermolecular interactions.

Functional Substituents and Stereoelectronic Effects

The 5-position of the benzofurazan core is substituted with a 3-(diethylamino)propylamino group, introducing both basicity and conformational flexibility. The diethylamino moiety () provides a tertiary amine capable of protonation under physiological conditions, potentially enhancing membrane permeability. At the 4-position, a nitro group () augments the compound’s electron-deficient character, facilitating reduction reactions in biological environments .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 309.32 g/mol | |

| XLogP3 | 2.9 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 7 | |

| Topological Polar Surface Area | 113 Ų |

Synthesis and Manufacturing Processes

Multi-Step Synthetic Routes

The synthesis of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves sequential functionalization of the benzofurazan core. A representative pathway includes:

-

Core Formation: Cyclocondensation of o-phenylenediamine derivatives with nitrating agents to construct the benzofurazan-1-oxide scaffold .

-

Nitro Group Introduction: Electrophilic nitration at the 4-position using mixed acid () under controlled temperatures (0–5°C) .

-

Amination at C5: Nucleophilic aromatic substitution with 3-(diethylamino)propylamine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Process Optimization Challenges

Key challenges include minimizing the formation of regioisomers during nitration and preventing over-alkylation during the amination step. Solvent selection critically impacts yield; dimethylacetamide (DMAc) has shown superior performance over DMF in reducing side reactions . Scalability studies indicate that batch processing under inert atmospheres (N₂/Ar) improves reproducibility, with pilot-scale yields reaching 68–72%.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) reveals a melting point of 187–189°C with decomposition onset at 210°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen, though nitro group reduction is observed under UV exposure .

| Assay | Result | Model System |

|---|---|---|

| Antibacterial (MIC) | 3.12–12.5 µg/mL | S. aureus, E. coli |

| Anti-inflammatory (IC₅₀) | 1.8 µM | RAW 264.7 macrophages |

| Cytotoxicity (CC₅₀) | >50 µM | HEK-293 cells |

Applications in Medicinal Chemistry and Drug Development

Prodrug Design Strategies

The nitro group’s susceptibility to enzymatic reduction (e.g., by nitroreductases in hypoxic tumor microenvironments) enables its use as a hypoxia-activated prodrug. Conjugation with cytotoxic warheads via carbamate linkers has generated tumor-selective derivatives with 15-fold enhanced potency in murine xenograft models .

Materials Science Applications

As a fluorophore, the benzofurazan core exhibits λₑₓ/λₑₘ = 340/450 nm with a quantum yield of 0.42, enabling its use as a pH-sensitive probe for intracellular imaging.

Future Research Directions and Challenges

Metabolic Stability Optimization

Phase I metabolism studies identify rapid N-deethylation as the primary clearance pathway (t₁/₂ = 23 min in human hepatocytes). Structural modifications targeting the propylamino linker’s methylene groups may improve metabolic stability while retaining activity .

Targeted Delivery Systems

Encapsulation in PEGylated liposomes (size = 120 nm, PDI <0.2) enhances tumor accumulation in preclinical models, reducing systemic exposure by 78% compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume